molecular formula C14H16N2O2 B13880645 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

7-Cyclopropyl-5-nitro-1-propyl-1H-indole

Katalognummer: B13880645
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: RHKWXYJSBBHBGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopropyl-5-nitro-1-propyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes a cyclopropyl group, a nitro group, and a propyl group attached to the indole core, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Cyclopropyl-5-nitro-1-propyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, reduced indole compounds, and various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

7-Cyclopropyl-5-nitro-1-propyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    5-Nitroindole: Similar in structure but lacks the cyclopropyl and propyl groups.

    1-Propylindole: Lacks the nitro and cyclopropyl groups.

    Cyclopropylindole: Lacks the nitro and propyl groups.

Uniqueness: 7-Cyclopropyl-5-nitro-1-propyl-1H-indole is unique due to the presence of all three functional groups (cyclopropyl, nitro, and propyl) attached to the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

7-cyclopropyl-5-nitro-1-propylindole

InChI

InChI=1S/C14H16N2O2/c1-2-6-15-7-5-11-8-12(16(17)18)9-13(14(11)15)10-3-4-10/h5,7-10H,2-4,6H2,1H3

InChI-Schlüssel

RHKWXYJSBBHBGS-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=CC2=CC(=CC(=C21)C3CC3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.